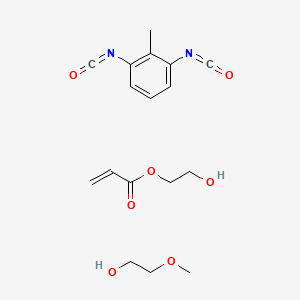
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is a complex organic compound that combines three distinct chemical entities. Each component contributes unique properties to the overall compound, making it valuable in various industrial and scientific applications. The compound is known for its reactivity and versatility, particularly in polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diisocyanato-2-methylbenzene is typically synthesized through the phosgenation of 2,6-diaminotoluene. The reaction involves the use of phosgene gas under controlled conditions to produce the diisocyanate compound .
2-hydroxyethyl prop-2-enoate is synthesized through the esterification of acrylic acid with ethylene glycol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires careful temperature control to achieve high yields .
2-methoxyethanol is produced by the reaction of ethylene oxide with methanol. This process is typically carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the reaction .
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactors and continuous processing techniques to ensure consistent quality and high throughput. Safety measures are critical due to the reactivity of the chemicals involved, particularly phosgene and ethylene oxide .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diisocyanato-2-methylbenzene undergoes various reactions, including:
Addition reactions: with alcohols and amines to form urethanes and ureas.
Polymerization reactions: to produce polyurethanes.
2-hydroxyethyl prop-2-enoate participates in:
Free radical polymerization: to form polyacrylates.
Esterification reactions: with various acids.
2-methoxyethanol is involved in:
- Esterification reactions .
Nucleophilic substitution reactions: .
Common Reagents and Conditions
- Alcohols and amines for addition reactions with 1,3-diisocyanato-2-methylbenzene.
- Radical initiators for polymerization of 2-hydroxyethyl prop-2-enoate.
- Acids or bases for reactions involving 2-methoxyethanol .
Major Products
- Polyurethanes from 1,3-diisocyanato-2-methylbenzene.
- Polyacrylates from 2-hydroxyethyl prop-2-enoate.
- Various esters from 2-methoxyethanol .
Aplicaciones Científicas De Investigación
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is used in:
- Polymer chemistry for the synthesis of advanced materials.
- Coatings and adhesives due to their strong bonding properties.
- Biomedical applications for drug delivery systems and biocompatible materials .
Mecanismo De Acción
The compound exerts its effects through:
- Formation of strong covalent bonds with other molecules, particularly in polymerization reactions.
- Interaction with biological molecules in biomedical applications, facilitating targeted delivery and controlled release .
Comparación Con Compuestos Similares
Similar Compounds
- Toluene diisocyanate : Similar in structure to 1,3-diisocyanato-2-methylbenzene but with different reactivity and applications .
- Ethylene glycol dimethacrylate : Similar to 2-hydroxyethyl prop-2-enoate but used in different polymerization contexts .
- Ethylene glycol monomethyl ether : Similar to 2-methoxyethanol but with different solvent properties .
Uniqueness
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is unique due to its combination of reactive functional groups, making it highly versatile for various applications in materials science and biomedical engineering .
Propiedades
Fórmula molecular |
C17H22N2O7 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1,3-diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol |
InChI |
InChI=1S/C9H6N2O2.C5H8O3.C3H8O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-5(7)8-4-3-6;1-5-3-2-4/h2-4H,1H3;2,6H,1,3-4H2;4H,2-3H2,1H3 |
Clave InChI |
VEJFFKAOQRIQJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N=C=O)N=C=O.COCCO.C=CC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)

![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)

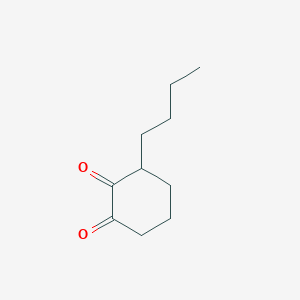
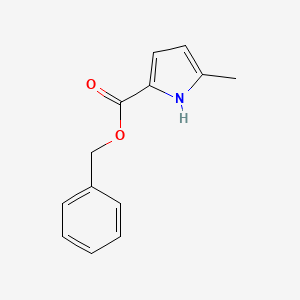
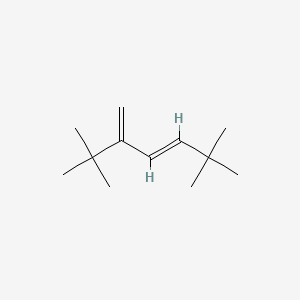
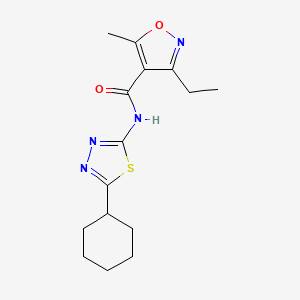


![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14153745.png)
![4-[(4-Nitrobenzoyl)amino]butanoic acid](/img/structure/B14153750.png)
![3-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B14153752.png)
